Succinic acid monotetradecyl ester
Description
Succinic acid monotetradecyl ester is a monoester derivative of succinic acid, where one carboxylic acid group is esterified with a tetradecyl (C14) alkyl chain, leaving the other carboxylic acid group free. This structure confers amphiphilic properties, combining the hydrophilic carboxylate moiety with a lipophilic long alkyl chain. Such esters are often utilized in industrial applications, including surfactants, emulsifiers, and stabilizers, due to their ability to interact with both polar and nonpolar substances . In pharmaceuticals, succinic acid esters are explored for their bioavailability and metabolic effects, as esterification can modulate solubility and cellular uptake .
Properties
Molecular Formula |
C18H34O4 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-oxo-4-tetradecoxybutanoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h2-16H2,1H3,(H,19,20) |
InChI Key |
LSWKXNPXIJXDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
2.1 Insulinotropic Properties
Research indicates that esters of succinic acid, including monoethyl and potentially monotetradecyl esters, may exhibit insulinotropic effects, making them candidates for diabetes treatment. A study highlighted the positive influence of these esters on glycemic control in diabetic models, suggesting potential therapeutic uses in managing type 2 diabetes by enhancing insulin secretion and improving metabolic profiles .
Case Study:
- Title: Effects of Succinic Acid Esters on Diabetes
- Findings: Administration of succinic acid esters improved insulin sensitivity and reduced blood glucose levels in diabetic rats.
- Methodology: Intraperitoneal administration over 30 days with subsequent analysis of glucose and insulin levels.
2.2 Stress-Protection Mechanism
Another area of interest is the stress-protective action attributed to certain succinic acid derivatives. Research has shown that these compounds can enhance cold adaptation in animals and humans, indicating potential applications in medicine for improving resilience against environmental stressors .
Cosmetic and Personal Care Applications
Succinic acid monotetradecyl ester is utilized as an emollient and skin conditioning agent in cosmetic formulations. Its ability to enhance skin hydration and provide a smooth texture makes it a valuable ingredient in lotions, creams, and other personal care products.
Data Table: Cosmetic Applications of this compound
| Application Type | Functionality | Example Products |
|---|---|---|
| Skin Conditioning | Moisturizing and softening | Lotions, creams |
| Emulsification | Stabilizes oil-in-water emulsions | Sunscreens |
| Fragrance Fixative | Enhances longevity of scents | Perfumes |
Material Science Applications
4.1 Polymer Production
Succinic acid esters have been explored as monomers in polymer synthesis. Their incorporation into polymer chains can enhance properties such as flexibility and thermal stability. The use of biobased succinic acid derivatives aligns with sustainable practices in materials science.
Case Study:
- Title: Biopolymer Synthesis from Succinic Acid Esters
- Findings: Polymers synthesized using succinic acid esters demonstrated improved mechanical properties compared to traditional petrochemical-based polymers.
- Methodology: Comparative analysis of mechanical properties between biopolymer samples and conventional plastics.
Environmental Considerations
Given the increasing focus on sustainability, the production of this compound from renewable resources (e.g., fermentation processes) presents an environmentally friendly alternative to traditional petrochemical routes . This aspect is critical as industries seek greener solutions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- Succinic Acid Diesters (e.g., Succinic Acid Dimethyl Ester): Diesters, such as succinic acid dimethyl ester, lack free carboxylic acid groups, reducing their polarity and increasing volatility. These are commonly used in flavor and fragrance industries .
- Succinic Acid Amides (e.g., Betulin Derivatives): Amide derivatives of succinic acid exhibit significantly higher biological activity (3–11-fold lower IC50 values) compared to ester analogs. For example, succinic acid amides demonstrated IC50 values comparable to cisplatin (1.83–3.16 µM), whereas esters like azelaic acid ester showed weaker activity (IC50: 3.94–7.04 µM) .
Chain Length and Aliphatic Linkers
- Short-Chain Esters (e.g., Succinic Acid Mono-tert-Butyl Ester): Esters with small aliphatic linkers (e.g., tert-butyl, methyl) generally exhibit higher biological efficacy due to improved solubility and membrane permeability. Evidence indicates that shorter linkers in succinic acid analogs enhance cytotoxicity, likely due to better cellular uptake .
- Long-Chain Esters (e.g., Octenyl Succinic Acid Arabic Gum Ester): Esters with longer alkyl chains, such as octenyl succinic acid arabic gum ester (OS-GA), are optimized for emulsification. OS-GA’s emulsifying capacity peaks at 3.0% OSA loading, pH 8.85, and 33°C .
Aromatic vs. Aliphatic Esters
- Aromatic Esters (e.g., Succinic Acid 3-Chlorophenyl 4-Methoxybenzyl Ester) :
Aromatic substituents introduce steric and electronic effects, altering reactivity and applications. For instance, chlorophenyl esters may enhance antimicrobial activity but reduce biodegradability compared to aliphatic esters like the tetradecyl derivative .
Metabolic and Pharmacological Effects
- Free Succinic Acid vs. Esters :
Free succinic acid reduces adiposity in high-fat diets but increases fasting blood glucose, while ester forms (e.g., ethyl esters) may improve glucose disposal. This suggests that the tetradecyl ester’s metabolic impact could differ from the parent acid, though specific data remain scarce .
Data Tables
Table 1: Comparison of Key Properties
| Compound | Structure Type | Chain Length | IC50 (µM) | Key Applications |
|---|---|---|---|---|
| Succinic acid monotetradecyl ester | Monoester (C14) | Long | N/A | Surfactants, Emulsifiers |
| Succinic acid dimethyl ester | Diester (C1) | Short | N/A | Flavors, Fragrances |
| Succinic acid amide 2a | Amide | Short | 2.03 | Anticancer agents |
| Octenyl succinic acid arabic gum ester | Monoester (C8) | Medium | N/A | Food emulsifier |
Table 2: Trends in Ester Activity
Industrial and Research Implications
- Emulsifiers : The tetradecyl ester’s long chain may outperform shorter esters (e.g., OS-GA) in stabilizing lipid-rich systems but requires optimization of synthesis conditions .
- Drug Delivery : While amides are preferred for therapeutic activity, the tetradecyl ester’s amphiphilicity could aid in prodrug design for targeted release .
- Synthesis: Analogous to OS-GA, the tetradecyl ester can be synthesized via esterification of succinic anhydride with tetradecanol, though scalability and purity challenges may arise .
Preparation Methods
Reaction Mechanism and Catalysis
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts. Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer advantages in recyclability and reduced corrosion.
Key Parameters:
-
Molar Ratio: A 1:1 molar ratio of succinic acid to tetradecanol minimizes diester formation. Excess tetradecanol (up to 2:1) may improve conversion but complicates purification.
-
Temperature: 120–160°C, balancing reaction rate with thermal stability of tetradecanol (b.p. 263°C).
-
Water Removal: Azeotropic distillation or molecular sieves shift equilibrium toward ester formation.
Experimental Data from Analogous Systems
| Parameter | Value (Succinic Acid + Methanol) | Adjusted for Tetradecanol |
|---|---|---|
| Catalyst | H₂SO₄ (1 wt%) | H₂SO₄ or Amberlyst-15 |
| Temperature | 65–80°C | 140–160°C |
| Reaction Time | 2–4 hours | 6–8 hours |
| Conversion | >90% | ~70–85% (estimated) |
Challenges:
-
Tetradecanol’s high viscosity and low polarity reduce reaction kinetics.
-
Diester formation increases at higher conversions, necessitating precise stoichiometry.
Succinic Anhydride Route with Tetradecanol
Succinic anhydride reacts more readily with alcohols than succinic acid, making it a preferred starting material for monoesters. This method avoids water generation, simplifying purification.
Reaction Setup and Optimization
The anhydride undergoes ring-opening esterification with tetradecanol under mild conditions:
Conditions:
High-Gravity Reactor Adaptation
A patent describing monomethyl succinate synthesis (CN104557536A) employs a static mixer followed by a high-gravity reactor to intensify mass transfer. For tetradecanol:
-
Static Mixer: Pre-mixes succinic anhydride and molten tetradecanol (70–80°C).
-
High-Gravity Reactor: Operates at 1,000–3,000 rpm to reduce viscosity limitations, achieving >85% conversion in 1–2 hours.
Advantages:
-
Reduced reaction time.
-
Improved yield by minimizing side reactions.
Reactive Distillation for Continuous Production
Reactive distillation integrates reaction and separation, ideal for equilibrium-limited esterification. A patent (US9776948B2) details this approach for dimethyl succinate, adaptable to tetradecanol.
Process Design
-
Column Setup: Tetradecanol is fed at the column base, while succinic acid enters near the bottom.
-
Temperature Gradient: 150–220°C at the base (reaction zone) to 100–150°C at the top (separation zone).
-
Catalyst: Autocatalytic (succinic acid) or resin catalysts (e.g., DPT-2).
Performance Metrics:
| Parameter | Value (Methanol System) | Adjusted for Tetradecanol |
|---|---|---|
| Pressure | 1–2 MPa | 0.1–0.5 MPa (vacuum) |
| Residence Time | 40–50 minutes | 2–3 hours |
| Purity | >95% | ~85–90% (estimated) |
Limitations:
Purification and Characterization
Crystallization and Distillation
Analytical Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |
|---|---|---|---|---|
| Direct Esterification | 70–85 | 80–90 | Moderate | High |
| Anhydride Route | 85–92 | 90–95 | High | Moderate |
| Reactive Distillation | 75–88 | 85–90 | High | Very High |
Recommendations:
Q & A
Q. What are the standard synthetic routes for preparing succinic acid monotetradecyl ester, and how can reaction efficiency be quantified?
this compound is typically synthesized via esterification of succinic acid (or its anhydride) with tetradecanol under acid catalysis. A methodologically rigorous approach involves:
- Step 1 : Reacting succinic anhydride with tetradecanol in a 1:1 molar ratio using concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst at 80–100°C for 4–6 hours .
- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) or FT-IR to track the disappearance of the anhydride peak (~1850 cm⁻¹) and emergence of ester carbonyl (~1730 cm⁻¹).
- Quantification : Calculate yield gravimetrically after purification via column chromatography or recrystallization. Typical yields range from 65% to 85%, depending on solvent polarity and catalyst loading .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- ¹H/¹³C NMR : Confirm esterification by observing the downfield shift of the succinyl carbonyl carbon (~170–175 ppm) and the tetradecyl chain’s terminal methyl group (δ ~0.88 ppm, triplet) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 356.3 (M⁺ for C₁₈H₃₄O₄) and fragment ions corresponding to tetradecyl (C₁₄H₂₉⁺, m/z 197.2) and succinyl (C₄H₅O₄⁺, m/z 117.0) moieties .
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/O percentages (e.g., C: 67.38%, H: 10.78%, O: 21.84%) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for publication?
- Chromatography : Use HPLC with a C18 column and UV detection at 210 nm. A single peak with >95% area indicates high purity .
- Melting Point : Pure esters typically exhibit sharp melting points (e.g., ~45–47°C for monotetradecyl ester). Broad ranges suggest impurities .
- Supporting Data : Journals like the Beilstein Journal of Organic Chemistry require full spectral datasets (NMR, MS) in supplementary materials for novel compounds .
Advanced Research Questions
Q. What experimental design considerations are critical when optimizing solvent systems for this compound synthesis?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene, hexane) favor reversible esterification, requiring Dean-Stark traps for water removal .
- Temperature Gradients : Elevated temperatures (80–100°C) accelerate kinetics but may degrade heat-sensitive catalysts. Controlled microwave-assisted synthesis can reduce side-product formation .
- Case Study : In a 2022 study, toluene with 5% p-toluenesulfonic acid achieved 82% yield, while DMF resulted in 73% yield but higher by-product formation .
Q. How should researchers resolve contradictions in spectral data when characterizing deuterated analogs of succinic acid esters?
- Deuterated Esters : For analogs like succinic-2,2,3,3-d₄ acid monotetradecyl ester, use ²H NMR to confirm deuterium incorporation at specified positions. Compare with non-deuterated spectra to avoid misassignment .
- Contradictions : If mass spectrometry shows unexpected m/z values (e.g., +1 Da shifts), verify isotopic purity via elemental analysis or consult databases like NIST Chemistry WebBook .
Q. What methodologies are recommended for analyzing the metabolic stability of succinic acid esters in biological matrices?
- In Vitro Models : Incubate esters with hepatocytes (e.g., rat hepatocytes) and track degradation via LC-MS/MS. For example, [2,3-¹³C]-labeled succinic acid dimethyl ester showed 90% hydrolysis within 2 hours in diabetic rat hepatocytes .
- Kinetic Parameters : Calculate half-life (t₁/₂) and Michaelis-Menten constants (Kₘ, Vₘₐₓ) to compare metabolic rates across biological conditions (e.g., fasting vs. diabetes) .
Q. How can researchers mitigate by-product formation during large-scale synthesis of this compound?
- By-Products : Common issues include diesters (e.g., ditetradecyl succinate) from excess alcohol or anhydride hydrolysis products.
- Mitigation Strategies :
- Use stoichiometric alcohol:anhydride ratios (1:1) and inert atmospheres to prevent hydrolysis .
- Employ scavengers (e.g., molecular sieves) to absorb water and shift equilibrium toward ester formation .
- Case Study : A 2023 protocol reduced diester contamination from 12% to 3% by adding 3Å molecular sieves .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported esterification yields across studies?
- Variables to Audit :
- Catalyst type/loading (e.g., H₂SO₄ vs. enzyme-catalyzed reactions).
- Solvent purity (traces of water reduce yields).
- Statistical Tools : Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from ≥5 studies and identify outliers via funnel plots .
Q. What advanced techniques validate the structural homogeneity of succinic acid esters in crystallography studies?
- Single-Crystal X-ray Diffraction : Resolve atomic positions to confirm ester conformation. For example, 2-(phenylhydrazono)-succinic acid dimethyl ester showed planar geometry at the hydrazone moiety in a 2016 study .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution-phase studies, which may obscure NMR/UV-Vis data .
Methodological Resources
- Spectral Databases : NIST Chemistry WebBook (for MS/NMR reference data) .
- Synthetic Protocols : Organic Chemistry III (National Open University of Nigeria) for malonic/succinic ester homologation .
- Data Reporting Standards : Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
